5-(3,3-Dimethyloxiranyl)-3-methylpent-2-en-1-yl acetate
CAS No.: 37715-31-4
Cat. No.: VC13751283
Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37715-31-4 |
|---|---|
| Molecular Formula | C12H20O3 |
| Molecular Weight | 212.28 g/mol |
| IUPAC Name | [(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enyl] acetate |
| Standard InChI | InChI=1S/C12H20O3/c1-9(7-8-14-10(2)13)5-6-11-12(3,4)15-11/h7,11H,5-6,8H2,1-4H3/b9-7+ |
| Standard InChI Key | ICJOOVLSDYCSCJ-VQHVLOKHSA-N |
| Isomeric SMILES | C/C(=C\COC(=O)C)/CCC1C(O1)(C)C |
| SMILES | CC(=CCOC(=O)C)CCC1C(O1)(C)C |
| Canonical SMILES | CC(=CCOC(=O)C)CCC1C(O1)(C)C |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s structure comprises a 10-carbon skeleton with:
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Epoxide group: A 3,3-dimethyloxirane ring at position 5, introducing strain and reactivity.
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Conjugated double bond: A trans-configured pent-2-en-1-yl group at position 3.
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Acetate ester: Positioned at the terminal hydroxyl group, enhancing lipophilicity .
The IUPAC name, [(E)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enyl] acetate, reflects its stereochemistry . X-ray crystallography and NMR studies confirm the E-configuration of the double bond and the R-configuration of the epoxide’s chiral center in naturally derived samples .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₀O₃ | |
| Molecular Weight | 212.29 g/mol | |
| SMILES | CC(=CCOC(=O)C)CCC1C(O1)(C)C | |
| InChIKey | ICJOOVLSDYCSCJ-VQHVLOKHSA-N |
Synthesis and Industrial Production
Epoxidation of Geranyl Acetate
The primary synthesis route involves epoxidation of geranyl acetate (VI) using N-bromosuccinimide (NBS) in aqueous acetone, yielding bromohydrin intermediates (VII). Subsequent base-mediated cyclization (KOH/MeOH) forms the epoxide, with acetylation completing the process . This method, reported in J. Am. Chem. Soc., achieves 65–72% yields and high stereoselectivity .
Reaction Scheme:
Geranyl acetate → NBS/H₂O → Bromohydrin → KOH/MeOH → 6,7-Epoxygeraniol → Ac₂O → 5-(3,3-Dimethyloxiranyl)-3-methylpent-2-en-1-yl acetate
Alternative Methods
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Van Tamelen’s Approach: Uses Ti(III)-mediated epoxidation for chiral resolution, yielding enantiomerically pure batches .
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Biocatalytic Epoxidation: Aspergillus niger monooxygenases convert geraniol derivatives under mild conditions, though industrial scalability remains limited .
Applications in Organic Synthesis
Juvenile Hormone Analogs
The compound serves as a key intermediate in synthesizing methyl trans,trans-farnesoate, a precursor to Cecropia juvenile hormone (C₁₇-JH) . Ring-opening reactions at the epoxide with nucleophiles (e.g., CN⁻, SH⁻) enable side-chain elongation, critical for mimicking JH’s terpenoid backbone .
Anticancer Agent Development
Derivatives of 1H-benzo[f]indazole-4,9-dione, synthesized via epoxide ring-opening with amino acids, exhibit antiproliferative activity against KATO-III (gastric) and MCF-7 (breast) cancer cells. Compound 2b showed IC₅₀ values of 25.5 μM (KATO-III) and 27.5 μM (MCF-7), surpassing doxorubicin in selectivity .
Table 2: Antiproliferative Activity of Selected Derivatives
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
GC-MS analysis shows a molecular ion peak at m/z 212.28 (M⁺), with fragmentation patterns confirming the acetate group (m/z 43, CH₃CO⁺) .
Infrared Spectroscopy
Strong absorption bands at 1745 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) dominate the IR spectrum .
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